Welcome to the BenchChem Online Store!
molecular formula C14H11N3O4 B8639668 6,9-Dimethyl-3-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one CAS No. 134894-60-3

6,9-Dimethyl-3-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one

Cat. No. B8639668
M. Wt: 285.25 g/mol
InChI Key: VIOKXWDSFLJROB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05550122

Procedure details

To a suspension of 3-nitro-6,9-dimethylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one (1.6 g, 5.6 mmol) in acetic acid (30 ml) was added a solution of stannous chloride dihydrate (10 g, 44 mmol) in conc. hydrochloric acid (13 ml). After stirring the mixture for 3 hours, the precipitated product was filtered and washed with ether. The product was then dissolved in water, basified with 2N sodium hydroxide, extracted with ether and ethyl acetate, dried (anhydrous magnesium sulfate), and concentrated. Crystallization from ethanol/hexane provided 0.82 g (57% of theory) of pure product as tan needles, m.p. 191°-193° C.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:21]=[N:20][C:7]2[O:8][C:9]3[CH:18]=[C:17]([CH3:19])[CH:16]=[CH:15][C:10]=3[N:11]([CH3:14])[C:12](=[O:13])[C:6]=2[CH:5]=1)([O-])=O>C(O)(=O)C.Cl>[NH2:1][C:4]1[CH:21]=[N:20][C:7]2[O:8][C:9]3[CH:18]=[C:17]([CH3:19])[CH:16]=[CH:15][C:10]=3[N:11]([CH3:14])[C:12](=[O:13])[C:6]=2[CH:5]=1

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(OC3=C(N(C2=O)C)C=CC(=C3)C)N=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
stannous chloride dihydrate
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
13 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring the mixture for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated product was filtered
WASH
Type
WASH
Details
washed with ether
DISSOLUTION
Type
DISSOLUTION
Details
The product was then dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Crystallization from ethanol/hexane
CUSTOM
Type
CUSTOM
Details
provided 0.82 g (57% of theory) of pure product as tan needles, m.p. 191°-193° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NC1=CC2=C(OC3=C(N(C2=O)C)C=CC(=C3)C)N=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.